![molecular formula C17H15FN2O3S B2494456 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-56-3](/img/structure/B2494456.png)
4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of molecules that are synthesized through a series of chemical reactions, often aimed at exploring their potential as bioactive molecules. The interest in such compounds typically revolves around their molecular structure, which can confer unique chemical and physical properties, making them candidates for further investigation in various applications, including pharmacological activities.
Synthesis Analysis
The synthesis of related compounds involves the formation of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides from precursors such as 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and dimethoxytetrahydrofuran, followed by evaluating their anticancer activity on different human tumor cell lines (Żołnowska et al., 2018). This process highlights the complex nature of synthesizing bioactive compounds, which requires precise control over chemical reactions to obtain the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds in this class has been determined through various analytical techniques, including X-ray diffraction. For instance, the crystal structure of similar compounds provides insights into their conformation, molecular interactions, and potential binding mechanisms with biological targets (Wang et al., 2006). Understanding the molecular structure is crucial for rational drug design and for predicting the activity of these compounds.
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic addition, cyclization, and rearrangement processes, leading to the formation of various heterocyclic compounds. For example, the use of SnCl4 mediates the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones from 2-aminobenzonitriles and donor-acceptor cyclopropanes, demonstrating the compound's versatility in chemical transformations (Porashar et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are directly influenced by the molecular structure. These properties are essential for determining the compound's suitability for further development into therapeutic agents. Analyzing the crystal structure provides valuable information on the compound's stability, formability, and potential interactions with biological targets.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are critical for assessing the compound's potential as a drug candidate. Studies have shown that compounds with similar structures can exhibit potent anticancer activities, suggesting that their chemical properties enable them to interact effectively with biological targets and elicit desired biological responses (Ghorab et al., 2008).
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives are known for their anticorrosive properties. They exhibit good effectiveness against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes quinoline derivatives valuable in materials science, particularly in developing coatings and treatments to protect metals from corrosion (Verma, Quraishi, & Ebenso, 2020).
Central Nervous System (CNS) Drug Synthesis
Research on heterocycles, including quinoline derivatives, has highlighted their potential in synthesizing compounds with CNS activity. These compounds could address various CNS disorders, possibly offering new avenues for treating conditions such as depression, Parkinsonism, and Alzheimer's disease, reflecting the importance of such chemical structures in pharmaceutical research (Saganuwan, 2017).
Optical Sensors and Biomedical Applications
Pyrimidine and quinoline derivatives serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This property is leveraged in creating optical sensors for various applications, including biomedical research, demonstrating the compound's relevance in developing diagnostic tools and sensors (Jindal & Kaur, 2021).
Propiedades
IUPAC Name |
4-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIVAUAFMLJDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)
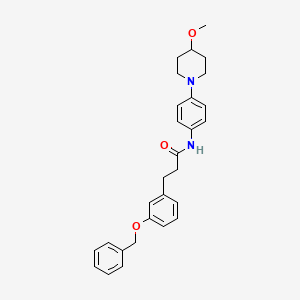


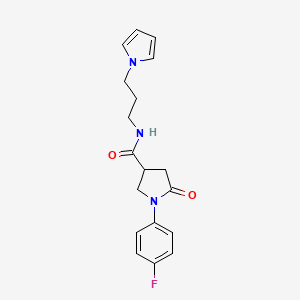
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)
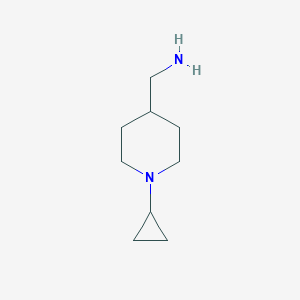
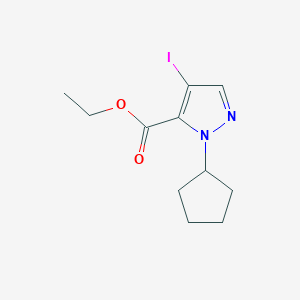
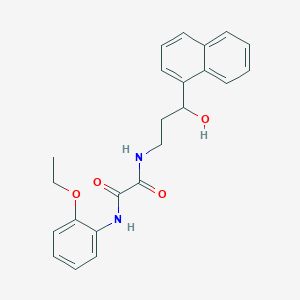
![2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2494392.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B2494393.png)
![4-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2494395.png)